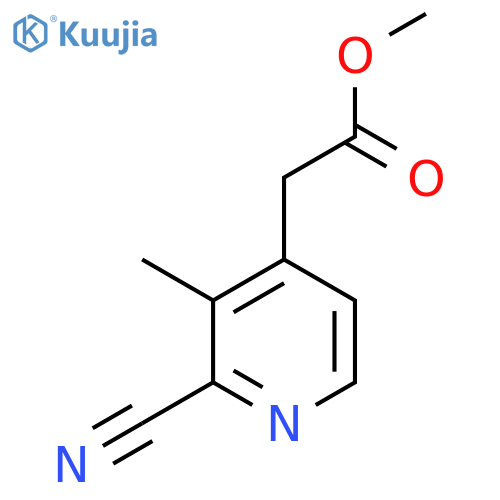

Cas no 1807066-29-0 (Methyl 2-cyano-3-methylpyridine-4-acetate)

Methyl 2-cyano-3-methylpyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-3-methylpyridine-4-acetate

-

- インチ: 1S/C10H10N2O2/c1-7-8(5-10(13)14-2)3-4-12-9(7)6-11/h3-4H,5H2,1-2H3

- InChIKey: CYXCWJUAKSTWNH-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC1C=CN=C(C#N)C=1C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 256

- トポロジー分子極性表面積: 63

- 疎水性パラメータ計算基準値(XlogP): 1.1

Methyl 2-cyano-3-methylpyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029007798-250mg |

Methyl 2-cyano-3-methylpyridine-4-acetate |

1807066-29-0 | 95% | 250mg |

$1,019.20 | 2022-03-31 | |

| Alichem | A029007798-500mg |

Methyl 2-cyano-3-methylpyridine-4-acetate |

1807066-29-0 | 95% | 500mg |

$1,634.45 | 2022-03-31 | |

| Alichem | A029007798-1g |

Methyl 2-cyano-3-methylpyridine-4-acetate |

1807066-29-0 | 95% | 1g |

$3,184.50 | 2022-03-31 |

Methyl 2-cyano-3-methylpyridine-4-acetate 関連文献

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

Methyl 2-cyano-3-methylpyridine-4-acetateに関する追加情報

Methyl 2-cyano-3-methylpyridine-4-acetate (CAS No: 1807066-29-0)

Methyl 2-cyano-3-methylpyridine-4-acetate, also known by its CAS number 1807066-29-0, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a pyridine ring substituted with a cyano group at the 2-position, a methyl group at the 3-position, and an acetate ester at the 4-position. These substituents contribute to its distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of Methyl 2-cyano-3-methylpyridine-4-acetate in drug discovery and development. The compound's ability to act as a versatile building block in organic synthesis has been extensively explored. Researchers have demonstrated its utility in constructing complex molecular frameworks, particularly in the design of bioactive molecules with potential therapeutic applications. For instance, its role as an intermediate in the synthesis of anticancer agents has been reported in several high-impact journals.

The synthesis of Methyl 2-cyano-3-methylpyridine-4-acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyridine ring, substitution reactions to introduce the cyano and methyl groups, and esterification to attach the acetate moiety. These steps are optimized to ensure high yield and purity, making the compound suitable for both academic research and industrial applications.

In terms of physical properties, Methyl 2-cyano-3-methylpyridine-4-acetate exhibits a melting point of approximately 155°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system formed by the pyridine ring and cyano group, making it a candidate for use in optoelectronic materials.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of Methyl 2-cyano-3-methylpyridine-4-acetate. Density functional theory (DFT) calculations have revealed that the compound's frontier molecular orbitals are significantly influenced by the electron-withdrawing cyano group and electron-donating methyl group. These findings have implications for its use in designing novel materials with tailored electronic properties.

The application of Methyl 2-cyano-3-methylpyridine-4-acetate extends beyond traditional organic synthesis into areas such as polymer chemistry and catalysis. For example, it has been used as a monomer in the synthesis of functional polymers with improved thermal stability and mechanical properties. Additionally, its ability to coordinate with metal ions has made it a promising ligand in homogeneous catalysis, particularly in alkene polymerization reactions.

In conclusion, Methyl 2-cyano-3-methylpyridine-4-acetate (CAS No: 1807066-29-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for researchers and industry professionals alike.

1807066-29-0 (Methyl 2-cyano-3-methylpyridine-4-acetate) 関連製品

- 298217-68-2(2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol)

- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)

- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

- 1213639-18-9((1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine)

- 2227801-40-1(2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole)

- 851948-09-9(ethyl 5-(3-methoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

- 401909-15-7(Benzenemethanamine, 4-amino-2,5-difluoro- (9CI))

- 1503329-61-0(1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)

- 326014-15-7(3-(2Z)-3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene-1-phenylurea)

- 477885-83-9(2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)